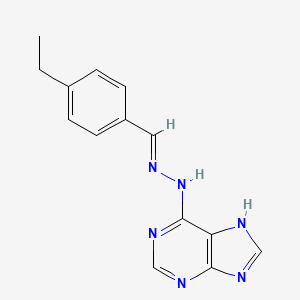

(E)-6-(2-(4-ethylbenzylidene)hydrazinyl)-9H-purine

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a primary amine with a carbonyl compound, typically an aldehyde or a ketone . For instance, (E)-2-(4-methylbenzylidene)-N-phenylhydrazine-1-carbothioamide was synthesized by reacting chalcone with phenylthiosemicarbazide in ethanolic sodium hydroxide .Molecular Structure Analysis

The molecular structure of similar compounds often involves an E configuration around the central C=N double bond . For example, (E)-2-(4-methylbenzylidene)-N-phenylhydrazine-1-carbothioamide crystallizes in the triclinic system, with space group P1, and the asymmetric unit contains two independent molecules of phenylthiosemicarbazide and phenylhydrazine, both of which are non-planar .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve interactions with metal ions . For instance, two novel halogenated (Br- and F-) quinazoline derivatives were synthesized and characterized, and their interaction with a series of metal (II) ions resulted in the formation of six mononuclear complexes .Aplicaciones Científicas De Investigación

Anticancer Applications

(E)-6-(2-(4-ethylbenzylidene)hydrazinyl)-9H-purine and its analogues have shown significant promise in cancer research. These compounds, being derivatives of purine, have been extensively studied for their anticancer properties. A study highlights the importance of purine and its analogues as anti-cancer agents. Purine analogues have been a focal point in the development of chemotherapeutic agents due to their ability to interfere with the biological processes of cancer cells (Yahyazadeh, Pourrostam, & Rabiee, 2003).

Antimicrobial and Antiviral Properties

Another significant area of research is the exploration of these compounds' antimicrobial and antiviral properties. For instance, certain derivatives have been tested for their efficacy against Mycobacterium tuberculosis, showing potential as antimycobacterial agents. This underscores their potential use in treating tuberculosis and other bacterial infections (Braendvang & Gundersen, 2007). Moreover, some 9H-purine derivatives have been found to have antirhinovirus activity, which could be beneficial in the treatment of viral infections (Kelley, Linn, & Selway, 1989).

Biochemical Studies

These compounds are also valuable in biochemical research. Studies have shown that they can be used for investigating enzyme inhibition, antioxidant properties, and lipid peroxidation inhibition. This broadens their application in studying biochemical pathways and in the development of drugs targeting specific biochemical reactions (Thalassitis et al., 2014).

Chemotherapeutic Synthesis

The synthesis of 9H-purine derivatives is a critical area of research, especially in the context of developing chemotherapeutic agents. Studies have explored various methods for synthesizing these compounds, which is crucial for advancing their application in medicinal chemistry (Yahyazadeh, Pourrostam, & Rabiee, 2004).

Propiedades

IUPAC Name |

N-[(E)-(4-ethylphenyl)methylideneamino]-7H-purin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N6/c1-2-10-3-5-11(6-4-10)7-19-20-14-12-13(16-8-15-12)17-9-18-14/h3-9H,2H2,1H3,(H2,15,16,17,18,20)/b19-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAOSRUZSHSOQIL-FBCYGCLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C=NNC2=NC=NC3=C2NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)/C=N/NC2=NC=NC3=C2NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501323298 | |

| Record name | N-[(E)-(4-ethylphenyl)methylideneamino]-7H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501323298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816740 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

537667-43-9 | |

| Record name | N-[(E)-(4-ethylphenyl)methylideneamino]-7H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501323298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-dichlorophenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2595360.png)

![N-[1-(1H-1,2,3-Benzotriazol-1-yl)hexyl]benzenecarbothioamide](/img/structure/B2595364.png)

![2-[2-(Oxan-4-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2595367.png)

![N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2595368.png)

![3,4-dimethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2595372.png)

![5-Phenylmethoxy-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B2595373.png)

![8-Oxa-5-azaspiro[3.6]decane](/img/structure/B2595375.png)

![2-(2-{[(benzyloxy)imino]methyl}-1H-pyrrol-1-yl)-4-(dimethylamino)nicotinonitrile](/img/structure/B2595382.png)